5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a quinoline moiety attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine typically involves the reaction of quinoline-2-thiol with 2-amino-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thiadiazole ring may interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.
Thiadiazole: A sulfur and nitrogen-containing heterocycle known for its antimicrobial properties.
Quinoline-2-thiol: A precursor in the synthesis of 5-(Quinolin-2-ylthio)-1,3,4-thiadiazol-2-amine.
Uniqueness
This compound is unique due to the combination of the quinoline and thiadiazole moieties in a single molecule
Properties
Molecular Formula |
C11H8N4S2 |
---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-quinolin-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S2/c12-10-14-15-11(17-10)16-9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H2,12,14) |
InChI Key |
BGYRRPVQOQIWDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=NN=C(S3)N |
Origin of Product |
United States |
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